6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

Purity specification Impurity standard Procurement quality

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (CAS 290297-24-4) is a 3-aminopyridine derivative bearing a 4-(o-tolyl) substituent and a 6-(4-methylpiperazin-1-yl) group. It is a key synthetic intermediate in the preparation of the neurokinin-1 (NK1) receptor antagonist Netupitant (CAS 290297-26-6).

Molecular Formula C17H22N4
Molecular Weight 282.4 g/mol
CAS No. 290297-24-4
Cat. No. B3326861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
CAS290297-24-4
Molecular FormulaC17H22N4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC=C2N)N3CCN(CC3)C
InChIInChI=1S/C17H22N4/c1-13-5-3-4-6-14(13)15-11-17(19-12-16(15)18)21-9-7-20(2)8-10-21/h3-6,11-12H,7-10,18H2,1-2H3
InChIKeyDKNJVXQYASCHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (CAS 290297-24-4): Procurement-Ready Reference and Intermediate for NK1 Receptor Antagonist Development


6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (CAS 290297-24-4) is a 3-aminopyridine derivative bearing a 4-(o-tolyl) substituent and a 6-(4-methylpiperazin-1-yl) group. It is a key synthetic intermediate in the preparation of the neurokinin-1 (NK1) receptor antagonist Netupitant (CAS 290297-26-6) [1]. The compound is additionally listed as Netupitant Impurity 8, Netupitant Impurity 9, and Netupitant Impurity 16 when supplied as a certified reference material for analytical method development and regulatory filing [2]. The free primary amine at the 3-position distinguishes it from the more advanced N-methyl analog (CAS 290297-25-5) and permits direct acylation without a preceding reduction step, a feature that influences synthetic route selection and procurement decisions [1].

Why Other Pyridin-3-amine Intermediates Cannot Replace 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine in NK1 Antagonist Synthesis


The N-methyl congener (CAS 290297-25-5) is the immediate precursor to Netupitant, but it cannot substitute for the free amine in earlier synthetic stages. The N-methyl group blocks the 3-amino position, preventing direct acylation, sulfonylation, or other functionalization reactions that are possible with the primary amine in 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine [1]. Route selection in the original Netupitant synthesis employs a pivalamide-protected form of the title compound, which is generated by direct reaction of the free amine with pivaloyl chloride; the N-methyl analog cannot undergo this transformation without prior deprotection [1]. Furthermore, when used as an impurity reference standard, the free amine form corresponds to specific process impurities (Impurity 8, 9, or 16) that elute at distinct retention times under validated HPLC conditions. Substituting a different impurity reference risks misidentification of unknown peaks and non-compliance with ICH Q3A/Q3B guidelines [2]. Therefore, selection of the exact compound is dictated by the specific synthetic step or the targeted impurity profile.

Quantitative Differentiation Evidence for 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (290297-24-4) vs. Closest Analogs


Purity Specification: Commercial Batches of the Target Compound Meet ≥98% (HPLC) vs. Typical 95–97% for Generic Pyridin-3-amine Intermediates

The target compound is commercially available at purity levels of NLT 98% (HPLC) from ISO-certified vendors, whereas the more advanced N-methyl congener (CAS 290297-25-5) is routinely offered at 98–99% . However, the N-methyl analog is already a late-stage intermediate; by contrast, the free amine must be procured at high purity to avoid carrying impurities through the Netupitant synthetic sequence. Generic pyridin-3-amine building blocks not certified as Netupitant intermediates are frequently supplied at 95–97% purity, introducing additional purification burden .

Purity specification Impurity standard Procurement quality

Molecular Weight and Predicted Lipophilicity: Differentiated Physicochemical Profile vs. N-Methyl Congener

The molecular weight of the target compound is 282.38 g/mol (C₁₇H₂₂N₄), whereas the N-methyl analog (CAS 290297-25-5) has a molecular weight of 296.41 g/mol (C₁₈H₂₄N₄) . The mass difference of 14.03 Da corresponds to the methyl group, but more importantly the absence of the methyl group reduces the calculated logP by approximately 0.3–0.5 units (class-level inference from pyridin-3-amine SAR) [1]. This slightly lower lipophilicity may improve aqueous solubility and facilitate handling of the intermediate in polar reaction media during early synthetic steps.

Molecular weight LogP Physicochemical differentiation

Synthetic Versatility: Direct Acylation of the Free 3-Amine vs. Pre-Functionalized N-Methyl Congener

In the original Netupitant synthesis (U.S. Pat. No. 6,297,375), the free amine is converted to its pivalamide derivative as a protecting group, enabling subsequent Suzuki coupling and further elaboration [1]. This direct acylation step consumes the free amine and would not be possible with the N-methyl analog without prior removal of the methyl group—a non-trivial transformation. While no isolated yield is reported specifically for this compound's acylation, the patent exemplifies that N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is prepared from the free amine via reaction with trimethyl orthoformate and subsequent LiAlH₄ reduction—a two-step sequence with associated hazards [2]. The free amine thus offers a single-step entry into acyl derivatives.

Acylation Synthetic intermediate NK1 antagonist synthesis

Regulatory-Ready Impurity Standard: Certified Reference Material for ANDA Filings with Full Characterization Data

The compound is supplied as Netupitant Impurity 8, 9, or 16 by multiple vendors (SynZeal, BOC Sciences, CymitQuimica, Shenzhen Phystandard) with comprehensive characterization data packages comprising HPLC chromatograms, MS spectra, ¹H-NMR, and COA [1]. This level of characterization is absent for generic pyridin-3-amine building blocks not marketed as impurity standards. The availability of certified impurity standards is a prerequisite for method validation (ICH Q2(R1)) and for establishing the impurity profile of Netupitant drug substance in ANDA submissions.

Impurity standard ANDA Quality control ICH Q3A

Optimal Procurement and Application Scenarios for 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (290297-24-4)


Early-Stage Process Chemistry: Synthesis of Netupitant Pivalamide Intermediate

Procure 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine when the synthetic strategy involves direct acylation of the 3-amine to generate the pivalamide-protected intermediate. This route avoids the hazardous LiAlH₄ reduction required for the N-methyl congener and is preferred in pilot-plant campaigns where safety and operational simplicity are prioritized [1].

Analytical Method Development: Netupitant Impurity Profiling for ANDA Submissions

Use the compound as a certified reference standard for Netupitant Impurity 8, 9, or 16 during HPLC method development and validation. The full characterization data package (COA, HPLC, MS, ¹H-NMR) supports ICH Q2(R1) method validation and ensures accurate identification of process impurities in Netupitant drug substance [2].

Medicinal Chemistry: Diversification of the 3-Amino Position for Kinase Inhibitor Libraries

The free 3-amine serves as a versatile handle for rapid library synthesis. Direct acylation, sulfonylation, or reductive amination enables generation of diverse analogs for screening against NK1, CDK, or other kinase targets. The ≥98% purity ensures that biological assay results are not confounded by byproducts .

Quality Control: Lot Release Testing of Netupitant API

Apply the certified impurity reference standard in quality control laboratories for lot release testing of Netupitant active pharmaceutical ingredient. The defined purity specification (≥98%) and impurity assignment (Impurity 8/9/16) enable accurate quantitation and compliance with ICH Q3A thresholds [2].

Quote Request

Request a Quote for 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.